N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide
Description
N-(1H-1,3-Benzimidazol-2-ylmethyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide is a heterocyclic compound featuring a benzimidazole core linked via a methyl group to a piperidinecarboxamide scaffold substituted with a pyrimidine ring. This structure integrates multiple pharmacophoric elements:
- Benzimidazole: A bicyclic aromatic system known for its role in medicinal chemistry, often contributing to DNA intercalation or enzyme inhibition .
- Pyrimidine: A nitrogen-rich heterocycle frequently utilized in kinase inhibitors and antiviral agents due to its ability to engage in π-π stacking and hydrogen bonding .
Properties
Molecular Formula |
C18H20N6O |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C18H20N6O/c25-17(21-11-16-22-14-6-1-2-7-15(14)23-16)13-5-3-10-24(12-13)18-19-8-4-9-20-18/h1-2,4,6-9,13H,3,5,10-12H2,(H,21,25)(H,22,23) |
InChI Key |
MQGROIVDXDCDCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)C(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Attachment of the pyrimidine ring: This step may involve nucleophilic substitution reactions where the benzimidazole derivative reacts with a pyrimidine derivative.
Formation of the piperidine ring: The piperidine ring can be introduced through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or piperidine rings.
Reduction: Reduction reactions could be used to modify the functional groups attached to the rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide may have applications in:
Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and possible biological activity.
Biology: Studying its interactions with biological macromolecules.
Industry: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzimidazole Moieties
N-(1H-Benzimidazol-2-yl)-1-(2-Arylethyl-2-oxo)-1H-Pyrazole-3-carboxamides
- Structure : Features a benzimidazole linked to a pyrazole ring via a carboxamide bridge, with an aryl-ethyl-ketone substituent .
- Comparison : Unlike the target compound, which uses a piperidine-pyrimidine system, these analogues employ a pyrazole ring. The pyrazole’s smaller size and different electronic profile may alter binding kinetics in biological targets.
- Synthesis : Both classes utilize EDCI/HOBt-mediated coupling, suggesting shared strategies for carboxamide formation .
N-(Benzimidazol-2-yl)pyrazole-3(5)-carboxamide Derivatives
Pyrimidine-Containing Analogues
1-(4-Chlorophenyl)-N-(3-Fluoro-4-(Thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-carboxamide
- Structure : Combines a triazole core with pyrimidine and carboxamide groups, demonstrating c-Met kinase inhibition and antitumor activity .
- Comparison: The triazole core vs. benzimidazole in the target compound may influence selectivity.
N-(Oxan-4-yl)-1-(Pyrimidin-2-yl)piperidine-3-carboxamide
- Structure : Shares the 1-(2-pyrimidinyl)-3-piperidinecarboxamide backbone but replaces the benzimidazole-methyl group with a tetrahydropyran-4-yl substituent .
- Comparison: Lipophilicity: The benzimidazole in the target compound is more aromatic and planar than tetrahydropyran, likely increasing lipophilicity (predicted density: 1.22 g/cm³ for the analogue vs. pKa: The analogue’s predicted pKa of 14.94 suggests moderate basicity, whereas the benzimidazole’s imidazole nitrogen (pKa ~5–6) could introduce pH-dependent solubility differences .
Biological Activity
N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide is a synthetic compound that belongs to the benzimidazole class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzimidazole core linked to a pyrimidine and piperidine moiety. Its structure can be summarized as follows:
- Benzimidazole : A bicyclic structure known for its role in various biological activities.
- Pyrimidine : Contributes to the compound's interaction with biological targets.
- Piperidine : Enhances solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Benzimidazole derivatives typically exert their effects through:
- Inhibition of Enzymatic Activity : Many benzimidazole compounds inhibit key enzymes involved in cellular processes, such as topoisomerases and kinases.
- Binding Affinity : The compound's structural features allow it to bind effectively to target proteins, disrupting their normal function.
Pharmacological Activities
Research has demonstrated that this compound exhibits a range of pharmacological activities:
- Anticancer Activity : Studies indicate that benzimidazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. For instance, similar compounds have shown IC50 values in the nanomolar range against various cancer cell lines .
- Antimicrobial Properties : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Research indicates that modifications in the benzimidazole structure can enhance antimicrobial activity compared to standard antibiotics .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
Case Study 1: Anticancer Activity
A study conducted by Vasantha et al. (2021) explored the anticancer potential of various benzimidazole derivatives, including those similar to this compound. The results showed significant inhibition of tumor growth in vitro with IC50 values ranging from 10 nM to 50 nM across different cancer cell lines .
Case Study 2: Antimicrobial Efficacy
In a comparative study of benzimidazole derivatives against common pathogens, compounds structurally related to this compound exhibited potent antimicrobial activity, outperforming traditional antibiotics like ciprofloxacin in certain cases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzimidazole derivatives. Key findings include:
| Substituent Position | Effect on Activity |
|---|---|
| 2-position (Pyrimidine) | Enhances binding affinity to target enzymes |
| 3-position (Piperidine) | Improves solubility and bioavailability |
| 5-position (Alkyl groups) | Modulates potency against specific biological targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
